molecular formula C16H13FN2O2S2 B2584262 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034487-44-8

2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2584262
CAS No.: 2034487-44-8
M. Wt: 348.41
InChI Key: DFIAOPIJMQUSMP-UHFFFAOYSA-N
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Description

2-Fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a substituted arylsulfonamide featuring a pyridine-thiophene hybrid scaffold. The compound incorporates a 2-fluorobenzenesulfonamide group linked via a methylene bridge to a pyridin-3-yl moiety substituted at the 5-position with a thiophen-2-yl ring. Safety guidelines highlight its handling precautions, including avoidance of heat and ignition sources .

Properties

IUPAC Name

2-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIAOPIJMQUSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide and analogous sulfonamide derivatives:

Compound Name Substituents on Sulfonamide Core Scaffold Biological Activity/Application Key Physicochemical Data References
This compound 2-Fluoro Pyridine-thiophene Not explicitly reported Safety: Avoid heat/ignition sources
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2-fluorobenzenesulfonamide 2-Fluoro Pyridine-thiophene-oxoisoindolin Inhibitor of perforin-mediated lysis Mp: 289–292 °C; LRMS: [M⁻] 479
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 2,4-Difluoro Bromo-methoxypyridine Intermediate for kinase inhibitors Yield: 91%; Brown-yellow solid
2,4-Difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide 2,4-Difluoro Pyridine-quinoline PI3K/mTOR dual inhibition (cancer) Yield: 28%; ESI-MS confirmed
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide 4-Trifluoromethyl Pyridine-thiophene-oxoisoindolin Inhibitor of perforin-mediated lysis Pale yellow solid; NMR data provided
5-Cinnamoyl-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide 2-Methoxy, 5-cinnamoyl Pyridine-chalcone Anticancer/antitubercular evaluation Yield: 88%; White solid

Key Observations:

Substituent Effects: Fluorine vs. Trifluoromethyl: The 2-fluoro substituent in the target compound may enhance metabolic stability compared to bulkier groups like 4-trifluoromethyl (e.g., compound in ). Methoxy vs. Thiophene: Methoxy-substituted derivatives (e.g., ) often exhibit altered electronic profiles, impacting binding to targets like kinases or PI3K/mTOR.

Biological Activity: Compounds with oxoisoindolin-thiophene-pyridine scaffolds (e.g., ) are potent inhibitors of perforin-mediated lysis, suggesting the pyridine-thiophene core is critical for this activity. The absence of a quinoline or chalcone moiety in the target compound distinguishes it from derivatives with anticancer applications (e.g., ).

Physicochemical Properties :

  • Melting points for sulfonamides with rigid scaffolds (e.g., oxoisoindolin derivatives in ) exceed 280 °C, suggesting high crystallinity. The target compound’s safety data imply stability under standard conditions but sensitivity to heat .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The pyridine-thiophene core is a versatile scaffold for modulating biological activity. Fluorine substitution optimizes electronic properties without steric hindrance, as seen in perforin inhibition .
  • Diverse Applications: While the target compound’s specific applications are unreported, structurally related sulfonamides show promise in oncology () and immunology ().
  • Safety Profile : The emphasis on handling precautions (e.g., P210 code in ) aligns with sulfonamides’ general sensitivity to decomposition under heat.

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